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molecular formula C13H13N3O2 B8491893 N2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-pyridine-2,4-diamine

N2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-pyridine-2,4-diamine

Cat. No. B8491893
M. Wt: 243.26 g/mol
InChI Key: RCYNYPBGNMULBP-UHFFFAOYSA-N
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Patent
US07582657B2

Procedure details

In a 5-mL vial was added 4-amino-2-chloropyridine (Aldrich Chemical Company) (1.1 g, 8.7 mmol), 1,4-benzodioxane-6-amine (Aldrich Chemical Company) (5.3 g, 35 mmol) and copper (I) iodide (Aldrich Chemical Company) (0.17 g, 0.87 mmol). The content was sonicated at room temperature for 5 min and then heated in the Smith Microwave Synthesizer at 200° C. for 10 min. The residue was purified by flash chromatography (95:5 dichloromethane:2N NH3 in MeOH) to give the title compound as a dark solid. MS (ESI, pos. ion) m/z: 244 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[O:9]1[C:14]2[CH:15]=[CH:16][C:17]([NH2:19])=[CH:18][C:13]=2[O:12][CH2:11][CH2:10]1>[Cu]I>[O:9]1[C:14]2[CH:15]=[CH:16][C:17]([NH:19][C:4]3[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][N:5]=3)=[CH:18][C:13]=2[O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
5.3 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
copper (I) iodide
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The content was sonicated at room temperature for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (95:5 dichloromethane:2N NH3 in MeOH)

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)NC2=NC=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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